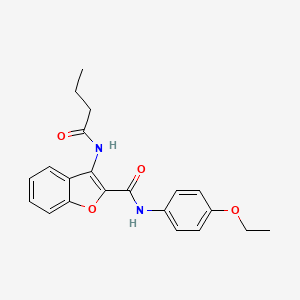

3-butyramido-N-(4-ethoxyphenyl)benzofuran-2-carboxamide

Descripción

Propiedades

IUPAC Name |

3-(butanoylamino)-N-(4-ethoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-3-7-18(24)23-19-16-8-5-6-9-17(16)27-20(19)21(25)22-14-10-12-15(13-11-14)26-4-2/h5-6,8-13H,3-4,7H2,1-2H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCMHECGPUIKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 3-butyramido-N-(4-ethoxyphenyl)benzofuran-2-carboxamide involves several steps. One common method includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry . This synthetic route allows for the installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency. The process typically involves the following steps:

8-AQ Installation:

C–H Arylation: Palladium-catalyzed arylation to install the desired substituents.

Transamidation: A one-pot, two-step procedure to achieve further diversification of the C3-arylated benzofuran products.

Análisis De Reacciones Químicas

3-butyramido-N-(4-ethoxyphenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activities.

Industry: Utilized in materials science for the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 3-butyramido-N-(4-ethoxyphenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

7-Methoxy-N-(Substituted Phenyl)Benzofuran-2-Carboxamide Derivatives

- Key Differences :

- Substituents : Compound A features a 3-butyramido group and 4-ethoxyphenyl, whereas these derivatives have a 7-methoxy group and varied phenyl substitutions (e.g., nitro, methyl).

- Activity : Antioxidant activity (IC₅₀ values ranging 12–45 μM) is reported for 7-methoxy analogues, attributed to electron-donating methoxy groups enhancing radical scavenging. The butyramido group in Compound A may reduce antioxidant efficacy but improve solubility or target specificity .

- Synthesis : Both classes are synthesized via carboxamide coupling, but Compound A’s butyramido side chain requires additional acylation steps compared to methoxy derivatives .

5-Cyclopropyl-2-(4-Fluorophenyl)-N-Methyl-6-Sulfonamido Benzofuran-3-Carboxamide

- Key Differences :

- Substituents : This compound () includes a sulfonamido group, cyclopropyl ring, and fluorophenyl, contrasting with Compound A’s butyramido and ethoxyphenyl groups.

- Pharmacokinetics : The fluorophenyl group increases metabolic stability, while the ethoxyphenyl in Compound A may enhance membrane permeability due to higher lipophilicity.

- Target Affinity : Sulfonamido derivatives often target enzymes (e.g., kinases), whereas Compound A’s butyramido group could favor protein-binding interactions (e.g., albumin) .

3-Amino-N-(4-Methylphenyl)Benzofuran-2-Carboxamide

- Key Differences: Substituents: The 3-amino group () vs. 3-butyramido in Compound A. However, the butyramido group in Compound A may reduce cytotoxicity and improve pharmacokinetic profiles by minimizing reactive amine metabolism .

Pharmacological and Physicochemical Comparison

Q & A

Q. What are the standard synthetic routes for 3-butyramido-N-(4-ethoxyphenyl)benzofuran-2-carboxamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the benzofuran core via cyclization of substituted phenols or furan precursors.

- Step 2 : Introduction of the butyramido group at the 3-position using amide coupling reagents (e.g., EDC/HOBt or DCC) under anhydrous conditions.

- Step 3 : Attachment of the 4-ethoxyphenyl carboxamide moiety via nucleophilic acyl substitution, often requiring activation of the carboxyl group with thionyl chloride (SOCl₂) . Purification is achieved through column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

- ¹H/¹³C NMR : To confirm substituent positions and amide linkages (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) .

- IR Spectroscopy : Identification of key functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C=O at ~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

- X-ray Crystallography (if crystalline): For absolute stereochemical confirmation .

Q. How is preliminary pharmacological screening conducted for this compound?

Initial assays focus on:

- Enzyme Inhibition : Use of fluorogenic substrates or colorimetric assays (e.g., COX-2 inhibition via ELISA).

- Cytotoxicity : MTT or SRB assays in cancer cell lines (e.g., IC₅₀ determination).

- Receptor Binding : Radiolabeled ligand displacement studies (e.g., serotonin or dopamine receptors) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key parameters include:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance amide coupling efficiency.

- Temperature Control : Microwave-assisted synthesis reduces reaction times (e.g., 80–120°C for 30–60 minutes) .

- Catalyst Use : Pd-based catalysts for cross-coupling steps improve regioselectivity.

- Purification : Gradient elution in HPLC minimizes byproduct contamination .

Q. What strategies resolve contradictions in reported biological activities?

Cross-validation methods:

- Assay Diversification : Compare results across enzymatic, cell-based, and in vivo models.

- Structural Analogues : Test derivatives to isolate pharmacophore contributions (e.g., replacing the ethoxy group with methoxy) .

- Dose-Response Analysis : Ensure activity is concentration-dependent and not an artifact of cytotoxicity .

Q. Which computational methods predict molecular targets and interactions?

Advanced in silico approaches:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to simulate binding to enzymes/receptors (e.g., kinase domains) .

- QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with activity trends.

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.